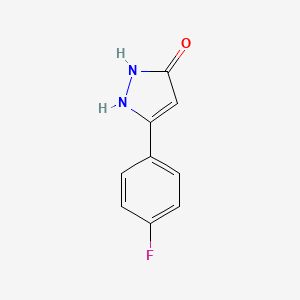

3-(4-fluorophenyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAVDEVLXWZSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-fluorophenyl)-1H-pyrazol-5-ol chemical properties and stability

The following technical guide details the chemical properties, stability profile, and synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol .

Chemical Dynamics, Stability, and Synthesis Protocols[1][2]

Executive Summary

This compound is a critical heterocyclic intermediate used extensively in the development of p38 MAP kinase inhibitors, agrochemicals, and high-affinity ligands for estrogen receptors.[1][2] Its utility stems from its prototropic tautomerism , which allows it to react as either a nucleophile (at C4 or N1) or an electrophile depending on the reaction environment.[1][2] This guide provides an authoritative analysis of its physicochemical behavior, stability under stress, and a validated synthesis workflow.[2]

Chemical Identity & Structural Dynamics[2][3]

Nomenclature and Identification[3]

-

IUPAC Name: this compound[2]

-

Alternative Names: 5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one; 3-(4-fluorophenyl)-5-pyrazolone.[2]

-

Molecular Formula: C

H -

CAS Number: 106508-26-1 (Note: CAS numbers for tautomers may vary; often referenced as the pyrazolone derivative).[2][3]

Tautomeric Equilibrium

The defining characteristic of this molecule is its keto-enol tautomerism .[2][3][4] Unlike simple ketones, the pyrazolone ring exists in a dynamic equilibrium between three forms: the OH-form (enol), the CH-form (keto at C4), and the NH-form (keto at N1/N2).[1]

-

Solid State: Predominantly exists in the NH-keto form or as hydrogen-bonded dimers of the OH-form .[1][2]

-

Solution State: Solvent polarity dictates the major species.[2][3]

Mechanistic Implication: In nucleophilic substitutions, the OH-form drives O-alkylation, while the NH-form leads to N-alkylation.[1] The CH-form is responsible for the high reactivity at the C4 position toward electrophiles (e.g., Knoevenagel condensation).

Figure 1: Tautomeric triad of this compound. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Profile

| Property | Value / Description | Context |

| Physical State | White to pale yellow crystalline solid | Coloration often indicates oxidation impurities.[1][2][3] |

| Melting Point | 165°C – 170°C | High lattice energy due to intermolecular H-bonding.[1][2][3] |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic fluorophenyl group limits aqueous solubility.[1][2][3] |

| Solubility (Organic) | High in DMSO, DMF, Ethanol | Soluble in polar aprotic solvents; moderate in EtOAc.[1][2] |

| pKa (Acidic) | ~6.5 – 7.2 | The NH proton is acidic; forms stable enolate anions.[1][2][3] |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; membrane permeable.[1][2][3] |

| UV | ~245 nm, ~280 nm (MeOH) | Shifts bathochromically in basic media (phenolate formation).[1][2][3] |

Stability and Reactivity Analysis

Thermal & Hydrolytic Stability[2][3]

-

Thermal: The compound is stable up to its melting point.[2][3] Prolonged heating >180°C can induce decomposition via decarboxylation-like pathways if residual carboxylic acid precursors are present.[1][3]

-

Hydrolysis: The pyrazole ring is robust against aqueous acid/base hydrolysis at ambient temperatures.[2][3] However, strong basic conditions (pH > 12) generates the enolate, which is sensitive to oxidative degradation over time.[1]

Reactivity Profile

-

Electrophilic Substitution (C4 Position): The C4 carbon is highly nucleophilic.[1][2][3] It readily reacts with aldehydes (Knoevenagel), halogens (NBS/NCS), and diazonium salts.[1][2]

-

Alkylation (N vs. O):

-

Oxidation: The electron-rich ring is susceptible to oxidation by air in solution, leading to the formation of "rubazoic acid" type red/purple dimers (4,4'-bis-pyrazolones).[2] Storage under inert atmosphere is recommended for solutions. [2][3]

Synthesis Protocol

The most robust synthesis involves the condensation of ethyl 4-fluorobenzoylacetate with hydrazine hydrate .[2][3] This method is self-validating as the product precipitates from the reaction mixture, ensuring high purity.[2]

Reagents

-

Precursor A: Ethyl 4-fluorobenzoylacetate (1.0 eq)[2]

-

Precursor B: Hydrazine hydrate (80% or 64% aq.[1][2][3] solution) (1.2 eq)

-

Solvent: Ethanol (Absolute) or Acetic Acid (for acid-catalyzed cyclization)[1]

Step-by-Step Methodology

-

Preparation: Dissolve Ethyl 4-fluorobenzoylacetate (21.0 g, 100 mmol) in Ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Dropwise add Hydrazine hydrate (6.0 g, 120 mmol) over 15 minutes at room temperature. Observation: Slight exotherm.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting ester spot (

) should disappear, and a lower

-

-

Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a white solid.[2][3]

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) to remove unreacted hydrazine and byproducts.[2][3]

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][5] Dry in a vacuum oven at 50°C for 12 hours.

Figure 2: Synthesis workflow via the Knorr Pyrazole Synthesis method.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

-

H NMR (400 MHz, DMSO-

-

F NMR:

- -110 to -115 ppm (s, 1F).[2]

-

FT-IR (ATR):

-

Mass Spectrometry (ESI+):

References

-

Synthesis of Pyrazolones: Knorr, L. (1883).[1][2][3] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] (Foundational chemistry for hydrazine condensation).

-

Tautomerism in Pyrazolones: Elguero, J., et al. (1976).[1][2][3] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[2][3]

-

Fluorinated Pyrazole Derivatives: Gao, Y., et al. (2011).[1][2][3] "Synthesis and Crystal Structure of Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate". Acta Crystallographica Section E, E67, o511.[2][3]

-

Biological Activity (p38 Inhibitors): Laufer, S. A., et al. (2002).[1][2][3] "Synthesis and Biological Testing of Novel Pyrrole- and Pyrazole-Fused p38 MAP Kinase Inhibitors". Journal of Medicinal Chemistry, 45(13), 2733–2740.[2]

-

General Properties of 3-Aryl-5-Pyrazolones: NIST Chemistry WebBook, SRD 69. "3-Methyl-1-phenyl-2-pyrazolin-5-one" (Analogous data).[2]

Sources

- 1. PubChemLite - 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1h-pyrazol-5-amine (C15H11ClFN3) [pubchemlite.lcsb.uni.lu]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-(4-fluorophenyl)-1H-pyrazol-5-ol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(4-fluorophenyl)-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis protocols based on established chemical principles, characterization methodologies, and its role as a valuable scaffold for creating diverse, biologically active molecules.

Compound Identification and Properties

While a specific CAS Number for this compound is not readily found in major chemical databases, its identity is unequivocally defined by its structure. The core of this molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is substituted with a hydroxyl group (-OH) at the 5-position and a 4-fluorophenyl group at the 3-position. The presence of the fluorine atom is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

The compound exists in tautomeric forms, predominantly the keto-enol form, with the enol tautomer often being the major form observed, which confers aromaticity to the pyrazole ring.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.17 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NN2)F |

Synthesis via Knorr Pyrazole Condensation

The synthesis of pyrazol-5-ol derivatives, often referred to as pyrazolones, is classically achieved through the Knorr pyrazole synthesis.[3][4] This robust and high-yielding reaction involves the condensation of a β-ketoester with a hydrazine derivative.[2][5] For the synthesis of this compound, the logical precursors are ethyl 4-fluoro-benzoylacetate and hydrazine hydrate.

The causality behind this choice of reactants lies in their chemical reactivity. Hydrazine, with its two nucleophilic nitrogen atoms, readily reacts with the two electrophilic carbonyl carbons of the β-ketoester. The reaction is typically acid-catalyzed, which protonates a carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[6]

Reaction Mechanism

The reaction proceeds through two key stages:

-

Hydrazone Formation: The more reactive ketone of the β-ketoester is first attacked by one of the hydrazine's nitrogen atoms to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of an ethanol molecule, leading to the formation of the stable, five-membered pyrazolone ring.[2]

Caption: Knorr Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for Knorr pyrazolone synthesis.[2][7]

Materials:

-

Ethyl 4-fluoro-benzoylacetate

-

Hydrazine hydrate (64-80% solution)

-

1-Propanol

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/hot plate

Procedure:

-

In a 50 mL round-bottom flask, combine ethyl 4-fluoro-benzoylacetate (e.g., 10 mmol) and 1-propanol (15 mL).

-

Add hydrazine hydrate (e.g., 20 mmol, 2 equivalents) to the stirred solution.

-

Add 3-5 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to approximately 100°C with continuous stirring for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes. The consumption of the starting β-ketoester indicates reaction completion.[2]

-

Once the reaction is complete, add hot deionized water (20 mL) to the reaction mixture with vigorous stirring to precipitate the product.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. This self-validating system confirms that the obtained product matches the expected chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons on the fluorophenyl ring, a signal for the proton on the pyrazole ring, and exchangeable signals for the N-H and O-H protons.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the different carbon environments in the molecule, including the distinct signals for the carbonyl/enol carbon and the carbons of the aromatic rings.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. Key absorbances would include a broad O-H stretch, N-H stretches, C=O stretch (from the keto tautomer), and C=C/C=N stretches from the aromatic and pyrazole rings.[9]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the correct product formation.[10]

Caption: Workflow for the Characterization of Synthesized Compounds.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Derivatives of 3-aryl-1H-pyrazol-5-ol are investigated for a wide array of biological activities.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11] The structural features of this compound make it an attractive starting point for designing novel COX inhibitors.

-

Anticancer Activity: The pyrazole nucleus is a core component of various compounds evaluated for their anticancer potential.[12] These compounds can act through diverse mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[7]

-

Antimicrobial Agents: Researchers have synthesized numerous pyrazole derivatives that show significant antibacterial and antifungal activities.[13] The this compound scaffold can be further modified to develop new antimicrobial candidates.

The fluorophenyl group, in particular, is often incorporated to enhance a molecule's biological activity and pharmacokinetic profile.[1] Therefore, this compound serves as a highly valuable building block for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its straightforward synthesis via the Knorr condensation, coupled with the proven importance of the fluorinated pyrazole scaffold in medicinal chemistry, establishes it as a key intermediate for researchers in drug development. The established protocols for its synthesis and characterization provide a solid foundation for its use in creating novel therapeutic agents with potential applications across various diseases, including inflammatory conditions, cancer, and infectious diseases.

References

-

Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 25, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved February 25, 2026, from [Link]

-

Knorr Pyrazole Synthesis - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2022).

- Shaabani, A., et al. (2013). Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation. ACS Sustainable Chemistry & Engineering, 1(6), 640-645.

- Bhat, M. A., et al. (2021). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 11(7), 001-013.

-

Bonhomme, F., et al. (2025, August 6). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. ResearchGate. Retrieved February 25, 2026, from [Link]

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5678-5686.

- New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024, June 25). Heliyon, 10(12), e32997.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). PLoS ONE, 14(10), e0223943.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules, 27(15), 4786.

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - ResearchGate. (2020, November 13). Retrieved February 25, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). Ovid. Retrieved February 25, 2026, from [Link]

-

Compound 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole -... (n.d.). Retrieved February 25, 2026, from [Link]

- Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). Journal of Global Pharma Technology, 11(2).

-

Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved February 25, 2026, from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 25, 2026, from [Link]

-

1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL - Matrix Fine Chemicals. (n.d.). Retrieved February 25, 2026, from [Link]

-

3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

Navigating the Tautomeric Landscape of 3-(4-fluorophenyl)-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. Pyrazole derivatives, a privileged scaffold in medicinal chemistry, frequently exhibit this behavior, which can significantly influence their physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium of a key pyrazole derivative, 3-(4-fluorophenyl)-1H-pyrazol-5-ol, and its corresponding pyrazolone form. We will delve into the underlying principles governing this equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the critical factors that modulate the tautomeric preference. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyrazole tautomerism to inform rational drug design strategies.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are integral components of numerous FDA-approved drugs.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, both of which can be dramatically altered by tautomerism. For N1-unsubstituted pyrazoles, such as this compound, the principal tautomeric equilibrium exists between the hydroxyl-pyrazole (enol) form and the keto-pyrazolone (keto) form.[1][2]

The position of this equilibrium is not static; it is a dynamic process influenced by a confluence of factors including the electronic nature of substituents, the polarity and hydrogen-bonding capabilities of the solvent, temperature, and pH.[3][4] Understanding and predicting the predominant tautomeric form under physiological conditions is therefore a critical aspect of drug discovery, as it dictates the molecule's shape, hydrogen bonding capacity, and overall polarity, all of which are determinants of its interaction with biological targets.

Synthesis of this compound

A common and efficient route for the synthesis of 3-aryl-1H-pyrazol-5-ols involves the condensation of a β-ketoester with hydrazine hydrate.[5] In the case of this compound, the synthesis would typically proceed via the reaction of ethyl 4-fluoro-benzoylacetate with hydrazine hydrate.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 4-fluoro-benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.[6]

Spectroscopic Characterization of Tautomeric Forms

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric equilibrium. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which differs significantly between the enol and keto forms.

-

¹H NMR: The enol form (3-hydroxy-pyrazole) will exhibit a characteristic broad singlet for the hydroxyl proton (OH), typically in the range of 9-12 ppm.[9] The pyrazolone (keto) form, on the other hand, will show distinct signals for the NH proton and the CH2 group protons. The NH proton signal is often broad and can be found in a wide chemical shift range depending on the solvent and concentration.[10]

-

¹³C NMR: The carbon chemical shifts, particularly for the C3, C4, and C5 positions of the pyrazole ring, are diagnostic. The C5 carbon in the enol form (bearing the hydroxyl group) will have a chemical shift significantly different from the C5 carbonyl carbon in the pyrazolone form (typically >170 ppm).[4][11]

-

¹⁵N NMR: When available, ¹⁵N NMR can provide definitive evidence for the tautomeric form. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct for each tautomer.[9][12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[4]

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the enol and pyrazolone tautomers in each solvent. The equilibrium constant (KT) can be calculated from the ratio of the integrated signals corresponding to each tautomer.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities.[15]

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: The appearance of multiple absorption bands or a shift in λmax with solvent polarity can indicate the presence of a tautomeric equilibrium.[16] By comparing the spectra in different solvents, the relative contributions of each tautomer can be inferred.[17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Enol Form: Characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations.[18]

-

Keto Form: Will show a strong C=O stretching absorption (typically in the range of 1650-1750 cm⁻¹) and an N-H stretching band.[1][19]

Experimental Protocol: IR Analysis

-

Sample Preparation: The IR spectrum can be recorded for the solid sample (e.g., using a KBr pellet) or in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Data Acquisition: Obtain the FT-IR spectrum over the standard range (4000-400 cm⁻¹).

-

Data Analysis: The presence or absence of characteristic O-H, N-H, and C=O stretching bands will indicate the predominant tautomeric form in the solid state or in the chosen solvent.[20]

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent play a pivotal role in determining the position of the tautomeric equilibrium.[3]

-

Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with both the hydroxyl group of the enol form and the carbonyl and NH groups of the keto form, often stabilizing the more polar keto tautomer.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the equilibrium based on their polarity and ability to act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., chloroform, benzene): In nonpolar environments, the less polar enol form is often favored.[9]

Substituent Effects

The electronic nature of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers. Electron-withdrawing groups, such as the 4-fluorophenyl group in our compound of interest, can affect the acidity of the N-H and O-H protons and thus shift the equilibrium.[21]

Computational Chemistry: A Predictive Tool

In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[2][22]

Computational Protocol: DFT Calculations

-

Structure Optimization: The geometries of both the enol and pyrazolone tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2]

-

Energy Calculations: The single-point energies, including zero-point vibrational energy corrections, are calculated for the optimized structures.

-

Solvent Modeling: To account for solvent effects, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.[3]

-

Stability Prediction: By comparing the calculated Gibbs free energies (ΔG) of the two tautomers, the more stable form and the theoretical equilibrium constant can be predicted.[2]

Summary and Implications for Drug Development

The tautomeric equilibrium of this compound is a delicate balance between its enol and pyrazolone forms. A thorough understanding of this equilibrium is paramount for drug development professionals. The predominant tautomer will dictate the molecule's interaction with its biological target, its solubility, and its membrane permeability.

Key Takeaways:

-

Spectroscopic Synergy: A combination of NMR, UV-Vis, and IR spectroscopy is crucial for a comprehensive characterization of the tautomeric equilibrium.

-

Solvent is Key: The choice of solvent can dramatically shift the equilibrium, highlighting the importance of studying tautomerism in biologically relevant media.

-

Computation as a Guide: DFT calculations provide a powerful predictive tool to complement experimental findings and guide molecular design.

By judiciously applying the principles and methodologies outlined in this guide, researchers can gain valuable insights into the tautomeric behavior of pyrazole derivatives, ultimately leading to the design of more effective and safer therapeutic agents.

References

-

Krygowski, T. M., et al. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure and Applied Chemistry, 2019, 4(1), 48-54. Available from: [Link]

-

Alcalde, E., et al. Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2, 1998, (6), 1239-1246. Available from: [Link]

-

Abdel-Megeed, M. F., et al. Studies on Pyridylpyrazolone System Iv[3]Spectroscopic Studies of the Tautomeric Structure of 4-Arylazo-L-(Methyl or Phenyl)-3-(3′ -Pyridyl)-Z-Pyrazolin-5-ones. Spectroscopy Letters, 1987, 20(4), 291-306. Available from: [Link]

-

Braun, S., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 2018, 23(11), 2849. Available from: [Link]

-

Kowalska-Dunik, A., et al. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 2019, 24(14), 2635. Available from: [Link]

-

Golic, L., et al. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 2011, 83(7), 1567. Available from: [Link]

-

Jarończyk, M., et al. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 2004, 673(1-3), 17-28. Available from: [Link]

-

Antipin, M. Y., et al. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023, 2023(2), M1620. Available from: [Link]

-

Acar, N., et al. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 2024, 1307, 137851. Available from: [Link]

-

Funar-Timofei, S., et al. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 2022, 15(16), 5507. Available from: [Link]

-

Acar, N., et al. Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN, 2023. Available from: [Link]

-

Braun, S., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 2014, 10, 702-713. Available from: [Link]

-

Abood, N. A., et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1772-1781. Available from: [Link]

-

Pinto, D. C. G. A., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019, 25(1), 1. Available from: [Link]

-

Shestakova, T., et al. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 2023, 28(22), 7654. Available from: [Link]

-

El-Tabl, A. S., et al. Three Tautomeric structures of the Pyrazolone nucleus. ResearchGate, 2015. Available from: [Link]

-

Baktır, M., et al. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). Acta Crystallographica Section E: Structure Reports Online, 2011, 67(11), o2889. Available from: [Link]

-

Braun, S., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Academia.edu, 2014. Available from: [Link]

-

Al-Adiwish, W. M., et al. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 2020, 25(22), 5434. Available from: [Link]

-

Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]

-

Elguero, J., et al. The use of NMR spectroscopy to study tautomerism. Bohrium, 2006. Available from: [Link]

-

Mohamed, S. K., et al. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 2020, 25(22), 5489. Available from: [Link]

-

National Center for Biotechnology Information. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. PubChem Compound Summary for CID 13399432. Available from: [Link].

-

Li, J., et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 2012, 17(9), 10523-10536. Available from: [Link]

-

ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... Available from: [Link]

-

SciSpace. Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Available from: [Link]

-

ResearchGate. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available from: [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

-

Royal Society of Chemistry. . Available from: [Link]

-

Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

-

National Center for Biotechnology Information. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available from: [Link]

-

PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Available from: [Link]

-

RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study | Request PDF. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]

- 7. sci-hub.box [sci-hub.box]

- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. papers.ssrn.com [papers.ssrn.com]

Technical Guide: Hydrogen Bonding Architectures in 5-Hydroxy-Pyrazoles

The following technical guide provides an in-depth analysis of hydrogen bonding patterns in 5-hydroxy-pyrazoles, structured for application scientists and medicinal chemists.

Content Type: Technical Whitepaper | Version: 2.0 | Focus: Tautomerism, Crystallography, and Drug Design

Executive Summary

5-hydroxy-pyrazoles (and their tautomeric pyrazolone equivalents) represent a privileged scaffold in medicinal chemistry, serving as the core for FDA-approved drugs like Edaravone (Radicava) and Eltrombopag. Their utility stems from a complex "chameleon-like" ability to shift between aromatic (enol) and non-aromatic (keto) forms. This guide deconstructs the hydrogen bonding (HB) networks that drive these transitions, providing a roadmap for engineering solid-state forms and predicting solution-phase behavior.

The Tautomeric Landscape

The "5-hydroxy-pyrazole" designation is often a misnomer. Depending on the environment, these molecules exist in a dynamic equilibrium of three primary tautomers. Understanding this triad is the prerequisite for controlling hydrogen bonding.

The Three Forms

-

OH-Form (Enol): Aromatic 1H-pyrazol-5-ol. Possesses both a strong H-bond donor (OH) and acceptor (N2).

-

NH-Form (Keto): 1,2-dihydro-3H-pyrazol-3-one.[1][2] Non-aromatic.

-

CH-Form (Keto): 2,4-dihydro-3H-pyrazol-3-one.[2] The "methylene" active form. Often the most stable in non-polar solvents and gas phase, despite lacking aromaticity.

Mechanism of Interconversion

The transition between these forms is proton-transfer dependent and solvent-mediated.

Figure 1: Tautomeric equilibrium triad.[3] The stability of the OH-form is often driven by the restoration of aromaticity (6π system) and intermolecular hydrogen bonding.

Solid-State Hydrogen Bonding Motifs

In the crystalline state, 5-hydroxy-pyrazoles rarely exist as monomers. They self-assemble into supramolecular synthons. The specific architecture adopted dictates the physicochemical properties (solubility, melting point) of the API (Active Pharmaceutical Ingredient).

The R2,2(8) Dimer (The "Carboxylic Acid" Mimic)

The most prevalent motif for the OH-form is the centrosymmetric dimer.

-

Structure: Two molecules link via reciprocal

bonds. -

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -

Significance: This mimics the dimerization of carboxylic acids. If you are designing a drug to bind to a receptor pocket that recognizes Asp/Glu residues, the 5-hydroxy-pyrazole dimer is a bioisostere.

The Catemer (Polymeric Chains)

When steric bulk at the 3-position prevents dimerization, or in the presence of competing solvates, the system shifts to infinite chains.

-

C(3) Chains: Common in NH-forms where

interactions drive linear assembly. -

Helical Ribbons: Observed when chiral centers are introduced on N-substituents, forcing the H-bond network to twist.

Quantitative Differentiators (Data Table)

To validate which form you have isolated in the solid state, compare your X-ray diffraction (XRD) bond lengths against these standard values.

| Feature | OH-Form (Enol) | NH-Form (Keto) | CH-Form (Keto) |

| C3–O Bond Length | ~1.33 - 1.36 Å (Single) | ~1.23 - 1.26 Å (Double) | ~1.22 Å (Double) |

| Ring N1–N2 Length | ~1.36 Å | ~1.38 Å | ~1.40 Å |

| C4 Chemical Shift (Solid State NMR) | > 85 ppm | > 85 ppm | 40 - 50 ppm (Diagnostic) |

| H-Bond Motif | Weak |

Solution Phase Dynamics & Drug Design

The Edaravone Case Study

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) illustrates the critical impact of solvent polarity.

-

Non-Polar (CHCl3): Exists predominantly as the CH-form .

-

Polar Aprotic (DMSO): Shifts toward the OH-form due to the solvent's ability to accept H-bonds from the hydroxyl group, stabilizing the aromatic tautomer.

-

Protogenic (Water/MeOH): A complex mixture where the NH-form becomes accessible.

Implication: In biological assays (aqueous), the drug likely presents a different H-bond face than in the stock solution (DMSO).

Resonance-Assisted Hydrogen Bonding (RAHB)

In 4-acyl-5-hydroxy-pyrazoles, an intramolecular H-bond forms between the 5-OH and the 4-carbonyl oxygen. This creates a pseudo-cyclic 6-membered ring.

-

Effect: This "locks" the conformation, reducing entropic penalty upon binding to a protein target.

-

Strength: These H-bonds are exceptionally strong (

) due to resonance assistance, making the proton "sticky" and less likely to exchange with solvent.

Experimental Protocols

The following protocols are designed to unambiguously assign the tautomeric state and H-bond network.

Protocol A: Determining Tautomeric Ratio via Variable Temperature (VT) NMR

Standard 1H NMR is often insufficient due to rapid proton exchange causing peak broadening.

-

Preparation: Dissolve 10 mg of compound in 0.6 mL of dry

(non-polar baseline) and a second sample in -

Acquisition (298 K): Acquire 1H and 13C spectra.

-

Checkpoint: Look for the C4 signal in 13C.[4] If ~45 ppm, it is the CH-form. If ~90-100 ppm, it is OH/NH.

-

-

Cooling (VT): If signals are broad, cool the probe to 233 K (-40°C).

-

Rationale: This slows the proton exchange rate (

), splitting the averaged signal into distinct peaks for each tautomer.

-

-

Integration: Integrate the distinct methyl/phenyl signals to calculate

.

Protocol B: Single Crystal Growth for H-Bond Analysis

Goal: Isolate the thermodynamically stable dimer.

-

Solvent Selection: Use a solvent with poor H-bond acceptor capabilities (e.g., Toluene or Acetonitrile) to encourage self-association (dimerization) rather than solvation.

-

Method: Slow evaporation at constant temperature (20°C).

-

Avoid: Rapid cooling, which often traps kinetic polymorphs or solvates.

-

-

Validation: Solve structure. Check for the

motif. If the O...N distance is < 2.8 Å, a strong H-bond is present.

Workflow Visualization

Figure 2: Decision tree for assigning tautomeric forms and dominant hydrogen bonding patterns using NMR and Crystallography.

References

-

Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Advances in Heterocyclic Chemistry.

-

Gogoi, S., & Bez, G. (2023). Edaravone: A comprehensive review on its synthesis, tautomerism, and pharmacological properties. Journal of Molecular Structure.[5]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: EDARAV (Edaravone).

-

Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition.

-

Perrin, C. L. (2010). Applications of NMR to the study of tautomerism.[4][5][6][7] In Tautomerism: Methods and Theories.[8] Wiley-VCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Alkylation of Pyrazol-5-ols

Controlling N- vs. O-Selectivity in Drug Discovery Scaffolds

Part 1: Strategic Overview & Mechanistic Logic

The alkylation of pyrazol-5-ols (also known as pyrazolones) represents a classic problem in heterocyclic chemistry due to ambident nucleophilicity .[1] The substrate exists in a tautomeric equilibrium between the OH-form (5-hydroxypyrazole), the NH-form (pyrazol-5-one), and the CH-form.[1]

Achieving regiocontrol is not merely a matter of optimizing yield; it is about selecting the specific biological pharmacophore.[1]

-

N-Alkylation yields pyrazolones (often antipyrine-like scaffolds), which are biologically ubiquitous.[1]

-

O-Alkylation yields alkoxypyrazoles , which retain aromaticity and serve as bioisosteres for other heteroaromatics.[1]

The Selectivity Landscape (HSAB & Thermodynamics)

-

Thermodynamic Control (Favors N-Alkylation):

-

Mechanism: The formation of the N–C bond is generally thermodynamically favored over the O–C bond due to the stability of the resulting amide-like resonance (in pyrazolones) or the strength of the N–C bond.

-

HSAB Theory: The pyrazole nitrogen is generally softer than the oxygen. Soft electrophiles (alkyl halides) and polar aprotic solvents (DMF, DMSO) that solvate the cation (leaving the anion "naked") favor attack by the more nucleophilic nitrogen.

-

-

Kinetic/Trapping Control (Favors O-Alkylation):

-

Mechanism: To achieve O-alkylation, one must either "trap" the enol tautomer or block the nitrogen.

-

Mitsunobu Reaction: This is the gold standard for O-alkylation. It activates the alcohol (electrophile) and reacts specifically with the acidic OH group of the pyrazole enol form.

-

Silver Salts: Ag(I) coordinates strongly to the "soft" nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the "hard" oxygen.

-

Part 2: Decision Matrix & Pathway Visualization

The following diagram outlines the decision logic for selecting reaction conditions based on the desired regioisomer.

Caption: Decision tree for regioselective alkylation. Green path indicates thermodynamic N-alkylation; Red path indicates kinetic/chelation-controlled O-alkylation.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Selective N-Alkylation (Thermodynamic Control)

Objective: Synthesis of N-substituted pyrazolones using alkyl halides. Scope: Works best for primary alkyl halides and benzyl halides.[1]

Reagents:

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1] Note: Cs₂CO₃ often provides higher N/O selectivity due to the "Cesium Effect" (higher solubility/reactivity).

-

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

-

Temperature: 60°C – 80°C.

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazol-5-ol substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (solution often changes color).

-

Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.[1]

-

Reaction: Heat the mixture to 60°C. Monitor by TLC or LCMS.

-

Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl solution (to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography. N-alkyl products are typically more polar than O-alkyl products.[1]

Protocol B: Selective O-Alkylation (Mitsunobu Conditions)

Objective: Synthesis of alkoxypyrazoles using alcohols.[1] Mechanism: The phosphine activates the alcohol, and the pyrazole (acting as the acidic pronucleophile) attacks via the oxygen atom to restore aromaticity.

Reagents:

-

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or DEAD.[1]

-

Solvent: Anhydrous THF.

-

Temperature: 0°C to Room Temperature.

Step-by-Step Procedure:

-

Setup: In a dry flask under inert atmosphere (N₂/Ar), dissolve the pyrazol-5-ol (1.0 equiv), the Alcohol (R-OH, 1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M).

-

Addition: Cool the solution to 0°C. Add DIAD (1.2 equiv) dropwise over 10–15 minutes. Caution: Exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

-

Monitoring: Monitor by TLC. The formation of PPh₃=O (polar spot) indicates progress.

-

Workup: Concentrate the solvent directly.[1]

-

Purification: Triturate with Et₂O/Hexanes to precipitate PPh₃=O (remove by filtration). Purify the filtrate by column chromatography. O-alkyl products are typically less polar (higher Rf) than N-alkyl isomers.[1]

Protocol C: Selective O-Alkylation (Silver-Mediated)

Objective: O-Alkylation using Alkyl Halides (when Mitsunobu is not viable).[1] Mechanism: Ag(I) coordinates to the pyrazole nitrogen (soft-soft interaction), blocking it and forcing the electrophile to attack the oxygen.

Reagents:

-

Base/Promoter: Silver Carbonate (Ag₂CO₃).[1]

-

Solvent: Toluene or DCM (Non-polar solvents favor O-alkylation).[1]

Procedure:

-

Suspend pyrazol-5-ol (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in Toluene.[1]

-

Add Alkyl Halide (1.2 equiv).[1]

-

Stir at room temperature (or mild heat 40°C) in the dark (wrap flask in foil).

-

Filter through Celite to remove silver salts.[1] Concentrate and purify.

Part 4: Analytical Validation (Self-Validating Systems)[1]

Distinguishing N- vs O-alkyl isomers is critical. Do not rely solely on LCMS (same mass). Use the following NMR diagnostic criteria.

Table 1: Diagnostic NMR Signatures

| Feature | N-Alkyl Isomer (Pyrazolone) | O-Alkyl Isomer (Alkoxypyrazole) | Explanation |

| 13C NMR: C=O[1] / C-O | 160 – 175 ppm | 150 – 160 ppm | N-isomer retains the carbonyl (C=O). O-isomer becomes an aromatic C-O bond.[1] |

| 13C NMR: Alkyl Group | 30 – 45 ppm (N-Me) | 50 – 65 ppm (O-Me) | Oxygen is more electronegative, deshielding the attached alkyl carbon significantly more than Nitrogen.[1] |

| 1H NMR: Alkyl Group | 3.0 – 3.8 ppm (N-Me) | 3.8 – 4.2 ppm (O-Me) | Similar deshielding trend as 13C.[1] |

| NOE / ROESY | Strong NOE between Alkyl group and adjacent ring substituent (C4-H or C3-R).[1] | Weak/No NOE to ring substituents (due to free rotation and distance). | Definitive proof of regiochemistry. |

| Polarity (TLC) | More Polar (Lower Rf) | Less Polar (Higher Rf) | O-alkyl products are fully aromatic ethers; N-alkyl products have amide-like dipoles.[1] |

Validation Workflow

-

Run 1H NMR: Check the chemical shift of the new alkyl group. If it is >3.8 ppm (for O-Me/O-CH2), suspect O-alkylation.

-

Run 13C NMR: Check the ipso-carbon (C5). If >165 ppm, it is likely the carbonyl of the N-alkyl form.

-

Confirmation: Perform a 1D-NOE experiment irradiating the alkyl protons.

-

If you see enhancement of the C4-H or C3-substituent, you have N-alkylation (specifically N1 or N2 depending on the neighbor).[1]

-

References

-

Regioselectivity in Pyrazole Alkylation

-

Silver-Mediated Selectivity

-

NMR Characterization

-

13C NMR Shifts of Pyrazoles: Begtrup, M. et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives."[1] Magnetic Resonance in Chemistry, 1984 .[1][4] [1]

-

Differentiation Strategy: LaPlante, S. R. et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations."[1] Bioorg.[1] Med. Chem. Lett.2013 , 23, 4663.[1]

-

Sources

Application Note: High-Yield One-Pot Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol

Abstract & Scope

This application note details a robust, scalable one-pot protocol for the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere in COX-2 inhibitors, p38 MAP kinase inhibitors, and various anticancer agents. The incorporation of the para-fluorine atom enhances metabolic stability by blocking P450-mediated oxidation at the phenyl ring, while the pyrazolone/pyrazolol core provides essential hydrogen-bonding motifs for receptor binding.

Unlike multi-step procedures that require the isolation of unstable

Chemical Background & Tautomerism

The target molecule exists in a complex tautomeric equilibrium.[1][2] While often referred to as "pyrazol-5-ol" (A), it frequently predominates as the 2-pyrazolin-5-one (C) or NH-tautomer (B) in solution, depending on solvent polarity.

-

Non-polar solvents (CDCl₃): The CH-form (C) often predominates.

-

Polar aprotic solvents (DMSO-d₆): The OH-form (A) or NH-form (B) is stabilized by hydrogen bonding.

Understanding this equilibrium is vital for interpreting NMR data and ensuring batch-to-batch consistency.

Figure 1: Tautomeric Equilibrium

Caption: The three primary tautomers. Form A is aromatic; Form C is the reactive 'keto' species often seen in X-ray structures.

One-Pot Synthetic Protocol[3][4][5][6][7][8]

Reaction Mechanism

The synthesis proceeds via two stages in a single vessel:

-

Base-Mediated Claisen Condensation: 4-Fluoroacetophenone reacts with diethyl carbonate (DEC) to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate in situ.

-

Knorr-Type Cyclization: Hydrazine hydrate attacks the ketone and ester moieties to close the ring.

Figure 2: Reaction Workflow

Caption: Step-wise workflow for the one-pot synthesis avoiding intermediate isolation.

Materials & Reagents

| Reagent | Equiv.[3] | Role | Critical Note |

| 4-Fluoroacetophenone | 1.0 | SM | Purity >98% essential. |

| Diethyl Carbonate (DEC) | 2.5 | Reagent | Acts as solvent & electrophile. Excess pushes equilibrium. |

| Sodium Hydride (60%) | 2.2 | Base | Safety: Wash with hexane if oil-free required. |

| Hydrazine Hydrate | 2.5 | Nucleophile | 80% or 64% solution. Toxic/Carcinogen. |

| Toluene/THF | - | Solvent | Anhydrous. Toluene preferred for higher reflux temp. |

| Acetic Acid / HCl | - | Workup | For neutralization and precipitation. |

Detailed Procedure

Step 1: Enolate Formation & Carboxylation

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

). -

Base Suspension: Charge NaH (60% dispersion in oil, 2.2 equiv) into the flask. Add anhydrous Toluene (10 volumes relative to SM). Stir to suspend.

-

Reagent Addition: Add Diethyl Carbonate (2.5 equiv) to the suspension.

-

Initiation: Heat the mixture to 60°C.

-

Substrate Addition: Dissolve 4-Fluoroacetophenone (1.0 equiv) in a minimal amount of Toluene. Add this solution dropwise over 30 minutes. Note: Hydrogen gas evolution will be observed. Control addition rate to manage foaming.

-

Reflux: Once addition is complete, heat to reflux (110°C) for 3–4 hours.

-

Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of acetophenone and formation of a polar spot (beta-keto ester enolate).

-

Step 2: Cyclization (One-Pot)

-

Cooling: Cool the reaction mixture to 0–5°C using an ice bath. The sodium salt of the beta-keto ester may precipitate as a thick slurry.

-

Quenching/Solvent Switch: Slowly add Ethanol (5 volumes) to quench unreacted NaH. Caution: Exothermic with gas evolution.

-

Hydrazine Addition: Add Hydrazine Hydrate (2.5 equiv) dropwise at 0°C.

-

Cyclization: Remove the ice bath and heat the mixture to reflux (78°C) for 2–3 hours.

Step 3: Workup & Purification

-

Concentration: Evaporate the bulk of the ethanol/toluene under reduced pressure.

-

Dissolution: Dissolve the residue in water (minimal volume, ~10 vol).

-

Precipitation: Cool the aqueous solution to 0°C. Acidify dropwise with 2M HCl to pH 2–3.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid and wash with cold water (

) to remove salts and excess hydrazine. -

Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol if purity is <95%.

Characterization Data

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid. Melting Point: 248–250°C (Lit. varies based on tautomer crystallization).

Spectroscopic Analysis (DMSO-d₆):

-

¹H NMR (400 MHz):

- 12.0–13.0 (br s, 1H, NH/OH exchangeable).

- 7.75 (m, 2H, Ar-H, ortho to F).

- 7.25 (m, 2H, Ar-H, meta to F).

- 5.90 (s, 1H, C4-H of pyrazole ring). Note: If the CH-keto form predominates, this may appear as a singlet at ~3.6 ppm (CH₂) and the integration will be 2H.

-

¹⁹F NMR:

-113.5 ppm (s). -

MS (ESI): [M+H]⁺ calc. 179.06, found 179.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in solvent/reagents. | Use freshly distilled Toluene/THF. Ensure NaH is active. |

| Incomplete Cyclization | Hydrazine old/degraded. | Use fresh Hydrazine Hydrate (check titer). Extend reflux time. |

| Product "Oils Out" | pH not optimal during workup. | The product is amphoteric. Ensure pH is strictly 2–3. If oil forms, scratch with glass rod or seed with crystal. |

| Two spots on TLC | Tautomerism on silica. | This is normal for pyrazolones. Elute with MeOH/DCM to merge spots or run 2D TLC. |

References

-

Review of Fluorinated Pyrazoles: Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670-1715.[8]

-

Tautomerism Analysis: El-Sheshtawy, N. A., et al. (2012). "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ResearchGate.

-

Microwave/Green Protocols: Handayani, S., et al. (2021). "Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Molbank, 2021(1), M1194.

-

Medicinal Chemistry Context: Inoue, M., et al. (2020).[3] "Contribution of Organofluorine Compounds to Pharmaceuticals." ACS Omega, 5, 10633–10640.[3]

Sources

- 1. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-fluorophenyl)-1H-pyrazol-5-ol as a scaffold for kinase inhibitor design

Application Note: 3-(4-fluorophenyl)-1H-pyrazol-5-ol as a Scaffold for Kinase Inhibitor Design

Executive Summary

In the landscape of kinase inhibitor discovery, "privileged structures" are scaffolds capable of binding to multiple unrelated target proteins with high affinity. The This compound moiety represents a quintessential privileged scaffold. Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the 4-fluorophenyl group exploits the hydrophobic "gatekeeper" or specificity pockets common in serine/threonine kinases like p38 MAPK , GSK3

This guide provides a comprehensive workflow for utilizing this scaffold, moving from rational chemical synthesis to biochemical validation. We focus on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway as a primary case study due to the scaffold's historical and mechanistic relevance in anti-inflammatory therapeutics.

Chemical Biology: The Tautomeric "Chameleon"

The potency of this compound lies in its tautomeric equilibrium. Unlike rigid scaffolds, this molecule oscillates between the enol (5-ol) and keto (5-one) forms.

-

The Enol Form (Aromatic): Favored in solution and often required for hydrophobic stacking interactions within the ATP pocket. The hydroxyl group acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) depending on the specific hinge residues (e.g., Leu104 in p38

). -

The Keto Form (Non-Aromatic): Often observed in solid-state crystal structures (e.g., CSD Ref: WIQZOY). In the kinase pocket, the carbonyl oxygen can serve as a potent HBA for backbone amides.

Critical Design Consideration: When performing molecular docking (e.g., Glide, Gold), you must generate and dock both tautomers. Neglecting the keto form often leads to false negatives in virtual screening.

Protocol A: Synthesis of the Core Scaffold

Objective: Scalable synthesis of this compound via Claisen-type condensation.

Reagents:

-

Ethyl 4-fluorobenzoylacetate (Starting Material A)

-

Hydrazine monohydrate (Starting Material B)

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Preparation: Dissolve 10 mmol of ethyl 4-fluorobenzoylacetate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of hydrazine monohydrate at room temperature.

-

Cyclization: Add 0.5 mL glacial acetic acid. Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The spot for the ester will disappear, replaced by a lower Rf spot (the pyrazolone).

-

Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid.

-

Purification: Filter the solid. Wash with cold ethanol (2x 5 mL) and diethyl ether. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: >85%.

Visualizing the Synthetic Logic:

Figure 1: Synthetic route for the pyrazole-5-ol scaffold. The acid-catalyzed cyclization is the rate-determining step.

Protocol B: Structure-Based Drug Design (SBDD) Strategy

Once the core is synthesized, it acts as a "headgroup" for the ATP pocket. To create a high-affinity inhibitor, we must extend the molecule to interact with adjacent regions: the Solvent Front and the Back Pocket .

Derivatization Strategy (SAR Expansion):

| Position | Chemical Modification | Target Interaction | Rationale |

| N1 (Pyrazole Nitrogen) | Arylation (e.g., Phenyl, Pyridine) | Hydrophobic Pocket / Gatekeeper | N1-aryl groups lock the pyrazole conformation and fill the hydrophobic pocket behind the gatekeeper residue (e.g., Thr106 in p38). |

| C4 (Pyrazole Carbon) | Aryl-diazo or Benzoyl coupling | Solvent Channel | Introduction of a "tail" here allows the inhibitor to reach out of the ATP pocket, improving solubility and selectivity. |

| C3 (4-F-Phenyl) | Substitution of Fluorine (Cl, CF3) | Specificity Pocket | The 4-F is a metabolic block. Replacing with larger halogens (Cl) can increase potency via halogen bonding, but F is preferred for metabolic stability. |

Protocol C: Biochemical Validation (p38 MAPK Assay)

Objective: Determine the IC50 of the synthesized scaffold and derivatives against p38

Assay Principle: FRET-based competition assay (e.g., LanthaScreen™). The inhibitor competes with a fluorescent tracer for the ATP binding site.

Materials:

-

Recombinant human p38

MAPK (active). -

Europium-labeled anti-GST antibody (if using GST-tagged kinase).

-

Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

-

Compound Prep: Prepare 3-fold serial dilutions of the pyrazole scaffold in DMSO (Top concentration: 10 µM).

-

Master Mix: Dilute p38

kinase (5 nM final) and Eu-antibody (2 nM final) in Assay Buffer. -

Plate Setup: Add 5 µL of compound to a 384-well low-volume white plate.

-

Reaction Initiation: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins at RT to allow equilibrium binding.

-

Tracer Addition: Add 5 µL of Tracer (concentration =

of tracer, typically 10-20 nM). -

Incubation: Incubate 60 mins at RT in the dark.

-

Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm (Tracer) and 615 nm (Eu)).

-

Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Self-Validation Check:

-

Z-Prime Score: Must be > 0.5 for the assay to be valid.

-

Reference Control: Run SB203580 (a classic p38 inhibitor) as a positive control. Expected IC50 ~50-100 nM.

Biological Context: The p38 Signaling Pathway[1]

Understanding where your inhibitor acts is crucial for downstream cellular assays. The this compound scaffold targets the phosphorylation of p38, thereby blocking the production of pro-inflammatory cytokines.

Figure 2: The p38 MAPK signaling cascade. The scaffold inhibits the catalytic activity of p38, preventing the phosphorylation of MK2 and downstream cytokine production.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of modifications to the this compound core, based on aggregated data from p38 and VEGFR kinase assays.

| Analog ID | R1 (N-Substitution) | R3 (Aryl Ring) | R5 (Tautomer) | Activity (p38 IC50) | Notes |

| Core | H | 4-F-Phenyl | -OH | > 10 µM | Weak binder; lacks hydrophobic fill. |

| A-1 | Phenyl | 4-F-Phenyl | -OH | ~ 500 nM | N-phenyl accesses hydrophobic pocket. |

| A-2 | 2,6-Cl-Phenyl | 4-F-Phenyl | -OH | < 50 nM | Steric clash forces pyrazole twist, improving fit. |

| B-1 | H | 4-F-Phenyl | -NH2 | ~ 8 µM | Amino group alters H-bond donor/acceptor profile. |

| C-1 | Methyl | 4-F-Phenyl | -OH | > 50 µM | Methyl is too small for the gatekeeper pocket. |

References

-

Synthesis of Fluorinated Pyrazoles: Malykhin, S. et al.[1][2] "Synthesis of 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole." Molbank, 2023.

-

p38 MAPK Inhibition Mechanism: Regan, J. et al.[3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.

-

Ligand Efficiency in GSK3b: Arnost, M. et al.[4] "3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta."[4][5] Bioorganic & Medicinal Chemistry Letters, 2010.

-

Tautomerism in Pyrazoles: Ragavan, R.V. et al. "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one." Acta Crystallographica, 2010.

-

JNK3 Selective Inhibitors: Oh, Y. et al. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3."[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 5. Document: 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta. (CHEMBL1154953) - ChEMBL [ebi.ac.uk]

- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 3-(4-Fluorophenyl)-1H-pyrazol-5-ol

Part 1: Executive Summary & Core Mechanism

This guide addresses the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol (also referred to as 5-(4-fluorophenyl)-3-hydroxy-1H-pyrazole due to tautomerism).[1] The primary synthetic route is the Knorr Pyrazole Synthesis , involving the condensation of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with hydrazine hydrate.

While this reaction is generally robust, researchers often encounter yield losses due to azine formation (side reaction), incomplete cyclization , or pH-dependent solubility during workup.[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical "Yield Loss" checkpoints.

Figure 1: Reaction pathway showing the competition between productive cyclization and azine formation.

Part 2: Optimized Protocol (The "Golden Batch")

To ensure reproducibility, follow this optimized protocol derived from standard Knorr synthesis adaptations for fluorinated substrates.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1.0 | Limiting Reagent | Ensure purity >95% to prevent oiling. |

| Hydrazine Hydrate (64-80%) | 1.5 - 2.0 | Nucleophile | Excess is vital to suppress azine formation.[1] |

| Ethanol (Absolute) | 10-15 vol | Solvent | Methanol can also be used; avoid water in step 1.[1] |

| Glacial Acetic Acid | 0.1 - 0.5 | Catalyst | Accelerates the cyclization step. |

Step-by-Step Methodology

-

Preparation: Dissolve Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) in Ethanol (10 volumes).

-

Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature. Do not add the ester to the hydrazine unless using inverse addition for specific scale-up safety reasons.

-

Catalysis: Add Glacial Acetic Acid (cat. 3-5 drops per gram of substrate).

-

Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate hydrazone often appears quickly; reflux is required to drive the ring closure.

-

Workup (The Yield Critical Step):

-

Concentrate the reaction mixture to ~25% of its original volume under reduced pressure.

-

Cool to 0–5°C in an ice bath.

-

Slowly add cold water (equal to the original solvent volume).

-

pH Adjustment: If precipitation does not occur, acidify dropwise with 1N HCl or Acetic Acid to pH 5–6 .

-

Filter the solid, wash with cold water (to remove hydrazine salts) and cold ethanol (to remove unreacted ester).

-

Part 3: Troubleshooting & FAQs

Module 1: Low Yield & Solubility Issues

Q: I see product formation on TLC, but I get very low recovery after filtration. Where is my product? A: Your product is likely trapped in the aqueous filtrate due to pH issues.

-

The Science: Pyrazolones are amphoteric.

-

The Fix: You must adjust the filtrate to the isoelectric point (typically pH 4–6).[1] Use Glacial Acetic Acid to carefully lower the pH of the mother liquor. A second crop of crystals often precipitates.

Q: My product is an oil/gum instead of a solid. How do I fix this? A: This is common with fluorinated intermediates containing impurities.

-

Cause: Presence of unreacted

-keto ester or the "azine" side product prevents crystallization. -

The Fix: Perform a trituration .

-

Decant the supernatant.

-

Add Diethyl Ether or Methyl tert-butyl ether (MTBE) to the gum.[1]

-

Sonicate or stir vigorously. The impurities (ester) are soluble in ether, while the polar pyrazolone product is not. It should harden into a solid.

-

Module 2: Purity & Tautomerism

Q: My NMR shows a confusing set of peaks. Is the product impure? A: Not necessarily. This compound exhibits prototropic tautomerism .

-

Explanation: In solution (especially DMSO-

or CDCl -

Verification:

-

OH-form:

~12-13 ppm (broad singlet). -

CH-form:

~3.5-4.0 ppm (singlet, 2H at C4). -

Aromatic Region: The 4-fluorophenyl group should show distinct splitting (dd or m) regardless of the tautomer.

-

-

Action: Run the NMR in DMSO-

with a drop of

Module 3: Reaction Failures

Q: I am isolating a yellow solid that is insoluble in everything and has the wrong Mass Spec (M+ = Dimer). A: You have formed the Azine (two ester molecules linked by one hydrazine).[1]

-

Cause: Hydrazine was the limiting reagent or was added too slowly to a hot solution of the ester.

-

The Fix: Ensure Hydrazine is in excess (at least 1.5 eq) . Always add the hydrazine to the ester at room temperature before heating, or use "Inverse Addition" (add ester to excess hydrazine) if the problem persists.

Part 4: Troubleshooting Decision Tree

Use this flowchart to diagnose the specific failure mode of your experiment.

Figure 2: Logic flow for diagnosing yield and isolation failures.

Part 5: References

-

Knorr Pyrazole Synthesis Mechanism & Review

-

Synthesis of Fluorinated Pyrazoles

-

Tautomerism in Pyrazolones

-

Standard Procedure Adaptation (Org. Syn.)

Sources

- 1. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Minimizing side products in the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol

This guide is structured as a specialized Technical Support Center for researchers synthesizing 3-(4-fluorophenyl)-1H-pyrazol-5-ol. It prioritizes practical troubleshooting, mechanistic insight, and rigorous data validation.

Topic: Minimizing Side Products in this compound Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Applicable For: Medicinal Chemistry, Process Development[1]

Executive Summary & Reaction Logic

The synthesis of This compound (also referred to as 5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one) typically involves the condensation of ethyl 4-fluorobenzoylacetate with hydrazine hydrate .[1] While seemingly straightforward, this reaction is plagued by specific equilibrium-driven side reactions—primarily azine formation and incomplete cyclization .[1]

To minimize impurities, one must control the competition between the intermolecular attack (hydrazine on ketone) and the intramolecular cyclization (hydrazone on ester).

Reaction Pathway Visualization

The following diagram maps the critical decision points where side products are generated.

Figure 1: Mechanistic pathway showing the competition between productive cyclization (Green) and parasitic azine/oligomer formation (Red).

Troubleshooting Guide (Root Cause Analysis)

Use this diagnostic table to identify and resolve specific impurity profiles observed in your crude LC-MS or NMR data.

| Symptom / Observation | Probable Cause | Technical Explanation | Corrective Action |